Summary of the Application: The compound is used as an intermediate in the synthesis of Orlistat , a drug designed to treat obesity. Its primary function is preventing the absorption of fats from the human diet, thereby reducing caloric intake .
Methods of Application or Experimental Procedures: The compound is synthesized through a series of chemical reactions. The specific procedures and parameters for this synthesis are typically proprietary and vary based on the desired yield, purity, and scale of production .
Results or Outcomes: The use of this compound in the synthesis of Orlistat has been successful, with Orlistat being approved for medical use in many countries. It has been shown to be effective in promoting weight loss and maintaining weight loss when used alongside a reduced-calorie diet .
Summary of the Application: The compound is used as a building block in the synthesis of various complex molecules due to its unique structure .
Methods of Application or Experimental Procedures: The compound can be incorporated into larger molecules through a variety of chemical reactions. The specific procedures and parameters for these reactions depend on the desired product .
Results or Outcomes: The use of this compound in chemical synthesis has been successful, enabling the production of a wide range of complex molecules .
Summary of the Application: The compound is used in the cosmetics industry, likely due to its unique properties .
Methods of Application or Experimental Procedures: The compound can be incorporated into cosmetic products during the manufacturing process. The specific procedures and parameters for this incorporation depend on the specific product .
Results or Outcomes: The use of this compound in cosmetics has been successful, contributing to the effectiveness of various cosmetic products .
Summary of the Application: The compound is used in the field of asymmetric synthesis, specifically in the formation of trans-configured β-lactones .
Methods of Application or Experimental Procedures: The compound is used in a catalytic process that combines the concepts of Lewis acid and organic aprotic ion pair catalysis . The specific procedures and parameters for these reactions depend on the desired product .
Results or Outcomes: The use of this compound in asymmetric synthesis has been successful, enabling the production of trans-β-lactones with high enantioselectivity .
The compound (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one is a chiral oxetanone that features a unique structure combining a cyclic ether with a hydroxylated long-chain alkyl group. The presence of the hexyl and hydroxytridecyl substituents contributes to its potential biological activity and solubility characteristics. The stereochemistry at the 3 and 4 positions indicates that this compound may exhibit distinct properties compared to its non-chiral counterparts, influencing its interactions in biological systems.
There is no documented research on the mechanism of action of ORCA. However, as mentioned earlier, its structural similarity to Orlistat suggests a potential role in lipase inhibition. Orlistat acts by binding to lipase enzymes in the digestive system, preventing them from breaking down dietary fat. This reduces fat absorption and can be beneficial for weight management []. Further research is needed to confirm if ORCA possesses similar inhibitory properties.
These reactions are significant in synthetic organic chemistry and can be utilized to modify the compound for desired applications.
The biological activity of (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one may include:
Computer-aided prediction tools can be employed to assess its potential biological activities based on its chemical structure .
The synthesis of (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one can be achieved through several methods:
These methods highlight the importance of stereochemistry in synthesizing biologically active compounds.
The potential applications for (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one include:
Interaction studies are crucial for understanding how (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one interacts with biological targets. These studies typically involve:
These studies provide insights into the mechanisms of action and help optimize the compound for therapeutic use.
Several compounds share structural similarities with (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Octanol | Straight-chain alcohol | Commonly used as a solvent; less complex |
| 1-Hexanol | Straight-chain alcohol | Shorter chain; different physical properties |
| 1-Dodecanol | Longer straight-chain alcohol | Potentially higher bioactivity due to length |
| 2-Hydroxyhexanoic acid | Hydroxy acid with a shorter chain | Different functional groups affecting reactivity |
The uniqueness of (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one lies in its chiral oxetanone structure combined with long-chain alkyl substituents, which may enhance its biological activity compared to simpler alcohols or acids. The specific stereochemistry also suggests potential for unique interactions within biological systems that are not present in non-chiral analogs.
Environmental Hazard